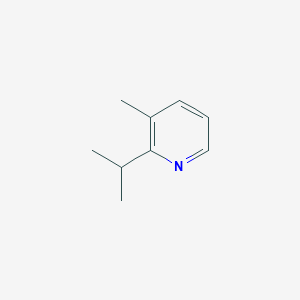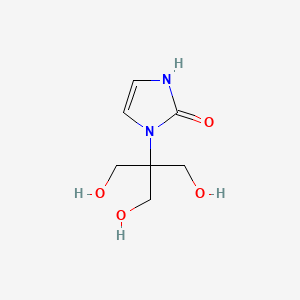
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazole ring substituted with a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one typically involves the reaction of imidazole with a dihydroxypropyl derivative. One common method is the reaction of imidazole with 1,3-dihydroxy-2-(hydroxymethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques and equipment is essential to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Substituting Agents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of polymers, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The dihydroxypropyl group enhances its solubility and reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-pyrazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-triazole
Uniqueness
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one stands out due to its specific combination of the imidazole ring and dihydroxypropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1H-imidazol-2-one |
InChI |
InChI=1S/C7H12N2O4/c10-3-7(4-11,5-12)9-2-1-8-6(9)13/h1-2,10-12H,3-5H2,(H,8,13) |
InChI Key |
AQRJVEJNYFYOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N1)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


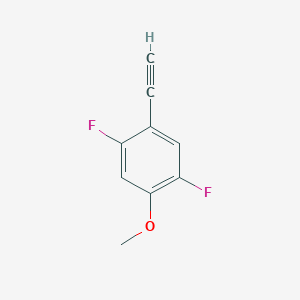
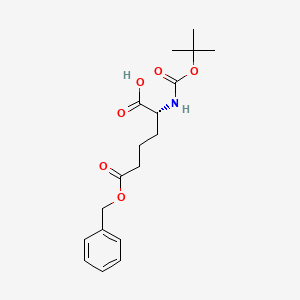
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
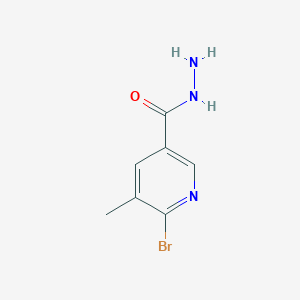
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
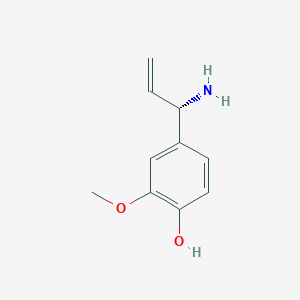
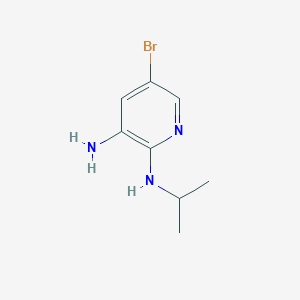
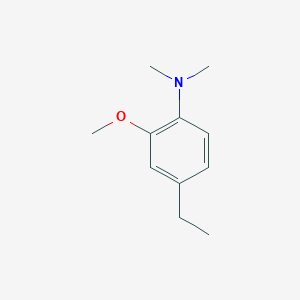
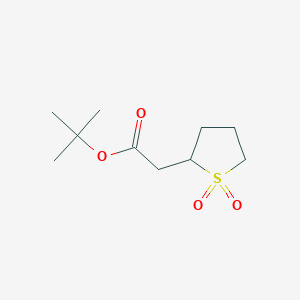
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
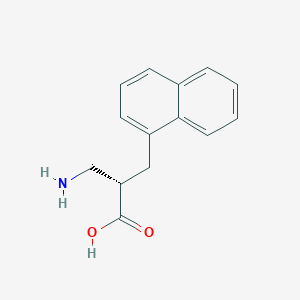
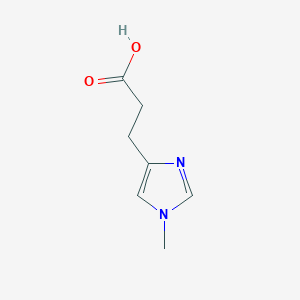
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
